Unii-6O7M4WR1AP

Description

Unii-6O7M4WR1AP, chemically identified as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), is an organophosphorus compound renowned for its flame-retardant properties. Structurally, DOPO features a phenanthrene backbone fused with a phosphorus-oxygen heterocycle, enabling both condensed-phase and gas-phase flame inhibition mechanisms. First synthesized in the 1970s, DOPO has become critical in high-performance applications, particularly in epoxy resins, polyesters, and electronic encapsulation materials, due to its halogen-free composition and high thermal stability (decomposition temperature >300°C) .

DOPO’s industrial production involves the reaction of o-phenylphenol with phosphorus oxychloride (POCl₃) under controlled conditions, yielding a compound that combines excellent flame retardancy with minimal environmental persistence. Its molecular structure allows for versatile derivatization, enabling tailored compatibility with polymer matrices.

Properties

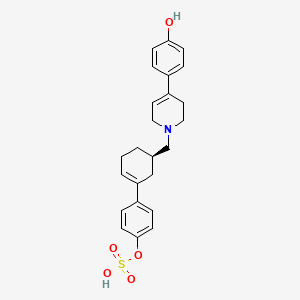

Molecular Formula |

C24H27NO5S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

[4-[(5R)-5-[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]cyclohexen-1-yl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C24H27NO5S/c26-23-8-4-19(5-9-23)21-12-14-25(15-13-21)17-18-2-1-3-22(16-18)20-6-10-24(11-7-20)30-31(27,28)29/h3-12,18,26H,1-2,13-17H2,(H,27,28,29)/t18-/m1/s1 |

InChI Key |

NAPKHHDHKWJLMQ-GOSISDBHSA-N |

Isomeric SMILES |

C1C[C@H](CC(=C1)C2=CC=C(C=C2)OS(=O)(=O)O)CN3CCC(=CC3)C4=CC=C(C=C4)O |

Canonical SMILES |

C1CC(CC(=C1)C2=CC=C(C=C2)OS(=O)(=O)O)CN3CCC(=CC3)C4=CC=C(C=C4)O |

Synonyms |

PD 163639 PD-163639 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables and Research Findings

Table 1: Comparative Properties of DOPO, DiDOPO, and TPP

| Property | DOPO | DiDOPO | TPP |

|---|---|---|---|

| Thermal Decomposition (°C) | 300 | 320 | 220 |

| LOI (%) | 35 | 38 | 28 |

| UL-94 Rating | V-0 | V-0 | V-1 |

| Halogen-Free | Yes | Yes | No |

| Key Applications | Epoxy resins, electronics | Aerospace composites, adhesives | Plastics, foams |

Key Findings :

- DOPO derivatives like DiDOPO exhibit enhanced char-forming capabilities, critical for fire resistance in advanced composites .

- TPP’s liquid state facilitates processing but compromises long-term stability in polymers compared to solid DOPO-based additives .

- Environmental and regulatory pressures favor halogen-free alternatives like DOPO over brominated or migratory phosphate esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.